molecular formula C22H28INO5 B12764428 N-Methyl (+-)-13-alpha-hydroxyxylopinine iodide (beta) CAS No. 120021-25-2

N-Methyl (+-)-13-alpha-hydroxyxylopinine iodide (beta)

Cat. No.: B12764428
CAS No.: 120021-25-2
M. Wt: 513.4 g/mol
InChI Key: ANXDBALJIGZCGD-UYLWVFEMSA-M
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Description

N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) is a complex organic compound with the molecular formula C22H28NO5I.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) typically involves multiple steps, starting from simpler organic molecules. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives . This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods

Industrial production of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) include:

Uniqueness

N-Methyl (±)-13-alpha-hydroxyxylopinine iodide (beta) is unique due to its specific chemical structure, which includes an indole moiety and a methylated nitrogen atom. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

CAS No.

120021-25-2

Molecular Formula

C22H28INO5

Molecular Weight

513.4 g/mol

IUPAC Name

(13S,13aR)-2,3,10,11-tetramethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-13-ol;iodide

InChI

InChI=1S/C22H28NO5.HI/c1-23-7-6-13-8-17(25-2)19(27-4)10-15(13)21(23)22(24)16-11-20(28-5)18(26-3)9-14(16)12-23;/h8-11,21-22,24H,6-7,12H2,1-5H3;1H/q+1;/p-1/t21-,22+,23?;/m1./s1

InChI Key

ANXDBALJIGZCGD-UYLWVFEMSA-M

Isomeric SMILES

C[N+]12CCC3=CC(=C(C=C3[C@@H]1[C@H](C4=CC(=C(C=C4C2)OC)OC)O)OC)OC.[I-]

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1C(C4=CC(=C(C=C4C2)OC)OC)O)OC)OC.[I-]

Origin of Product

United States

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